1-(2,6-Xylyl)biguanide

Description

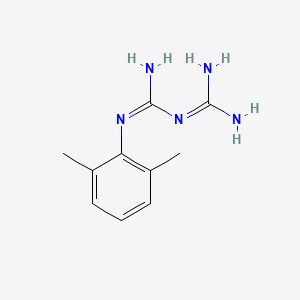

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(2,6-dimethylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-6-4-3-5-7(2)8(6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDCRAOWFOIELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951810 | |

| Record name | N-(2,6-Dimethylphenyl)triimidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29213-16-9 | |

| Record name | N-(2,6-Dimethylphenyl)imidodicarbonimidic diamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29213-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Xylyl)biguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029213169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)triimidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-xylyl)biguanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2,6 Xylyl Biguanide and Derivatives

Direct Synthesis Strategies from 2,6-Xylidine Precursors

The most straightforward approach to 1-(2,6-Xylyl)biguanide involves the direct reaction of 2,6-xylidine with suitable reagents. This method is often favored for its atom economy and relatively simple procedures.

Reaction with Dicyandiamide (B1669379) and Related Reagents

The classical and widely employed method for the synthesis of N-arylbiguanides is the reaction of an amine hydrochloride with dicyandiamide. beilstein-journals.orgnih.gov In the case of this compound, this involves heating 2,6-xylidine hydrochloride with dicyandiamide. nih.gov The reaction proceeds via the addition of the amine to the nitrile group of dicyandiamide, followed by cyclization and rearrangement to form the biguanide (B1667054) structure.

Recent advancements have explored variations of this method, including microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov The use of trimethylsilyl (B98337) chloride as a replacement for hydrochloric acid has also been shown to increase the reaction's tolerance to various functional groups. scholaris.ca

Table 1: Comparison of Reagents for Direct Synthesis

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Dicyandiamide | Heating with amine hydrochloride | Readily available, well-established | Can require high temperatures and long reaction times |

| N-Aryl-N'-cyanoguanidines | Reaction with an amine in a polar solvent | Allows for the synthesis of unsymmetrical biguanides | Requires prior synthesis of the cyanoguanidine derivative |

Optimization of Reaction Conditions: Temperature, Solvent, and Catalysis

The efficiency of the direct synthesis of this compound is highly dependent on the reaction conditions.

Temperature: The reaction between an aniline (B41778) and a cyanoguanidine derivative often requires high temperatures, sometimes with long reaction times, to achieve good conversion. beilstein-journals.org Microwave-assisted reactions have been shown to be effective, often reaching completion in under 30 minutes. nih.gov

Solvent: Polar aprotic solvents are commonly used for these reactions. nih.gov Some methods have also been developed using environmentally friendly solvents like water, although this may necessitate higher temperatures. beilstein-journals.org

Catalysis: While the traditional Cohn's method does not typically employ a catalyst, the use of Lewis acids such as ferric chloride or zinc chloride has been found to increase both the rate and the yield of the reaction between amines and dicyandiamide. beilstein-journals.org Copper(II) salts have also been utilized in the synthesis of disubstituted biguanides. beilstein-journals.org

Indirect Synthetic Pathways for Arylbiguanides Applicable to the Xylyl Moiety

Indirect methods offer alternative routes to arylbiguanides and can be particularly useful for synthesizing more complex or substituted derivatives.

Carbodiimide-Based Approaches

Arylbiguanides can be synthesized through the reaction of an amine with a carbodiimide (B86325). This method provides a versatile route to a variety of substituted biguanides. A one-pot reaction has been reported that involves the formation of a biguanide intermediate from tetramethylguanidine (TMG) and a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), followed by a copper-catalyzed N-arylation step. beilstein-journals.org This approach could be adapted for the synthesis of this compound by using an appropriate arylating agent.

N1-Cyano-S-methylisothiourea Methodologies

The condensation of amines with N-cyano-S-methylisothioureas provides another pathway to biguanides. beilstein-journals.org For the synthesis of this compound, 2,6-xylidine would be reacted with an appropriate N-cyano-S-methylisothiourea derivative. This method can be advantageous for creating unsymmetrical biguanides. However, for non-SNAr (nucleophilic aromatic substitution) type condensations, conditions involving mercury(II) chloride have been used, which may lead to moderate yields and present environmental concerns. nih.gov

Copper-Catalyzed Arylation and Cross-Coupling Strategies

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, which are central to the structure of this compound. Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, have been successfully applied to the synthesis of arylbiguanides. scholaris.carsc.org

This approach involves the cross-coupling of a biguanide or a suitable precursor with an aryl halide, such as 2,6-dimethyliodobenzene or 2,6-dimethylbromobenzene, in the presence of a copper catalyst. rsc.org Optimization of these reactions often involves screening various copper salts, ligands, bases, and solvents to achieve high yields. scholaris.canih.gov For instance, an efficient copper-catalyzed cross-coupling reaction of biguanide hydrochloride derivatives with aryl iodides and bromides has been developed under mild conditions. rsc.org This method has shown good functional group tolerance. rsc.org

Table 2: Overview of Indirect Synthetic Strategies

| Method | Key Reagents | Mechanistic Principle | Applicability to this compound |

| Carbodiimide-Based | Carbodiimide (e.g., DIC, DCC), Amine | Nucleophilic addition to carbodiimide | Potentially applicable via a two-step, one-pot procedure involving arylation. beilstein-journals.org |

| N1-Cyano-S-methylisothiourea | N-Cyano-S-methylisothiourea, Amine | Condensation reaction | Feasible, but may require specific and potentially hazardous reagents for non-activated systems. nih.gov |

| Copper-Catalyzed Arylation | Aryl halide, Biguanide, Copper catalyst | Cross-coupling reaction | A viable and modern approach for direct introduction of the 2,6-xylyl group. rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by improving energy efficiency, using safer solvents, and minimizing waste. ijnrd.org Key advancements include the use of microwave-assisted synthesis and environmentally benign solvent systems.

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering substantial rate enhancements, higher yields, and improved product purity compared to conventional heating methods. ijnrd.organton-paar.com For the synthesis of biguanides, microwave irradiation can dramatically shorten reaction times. scholaris.caresearchgate.net A general method involves reacting an amine hydrochloride with dicyandiamide under microwave irradiation. researchgate.net For instance, the reaction of anilines with 1-cyanoguanidine can be performed in solvents like acetonitrile (B52724), often with an activator like trimethylsilyl chloride (TMSCl), at temperatures around 130–150 °C for as little as 5–15 minutes. scholaris.caresearchgate.net This represents a significant improvement over conventional heating, which can require several hours. cdnsciencepub.com

The choice of solvent is another cornerstone of green synthesis. Biguanides are polar, hydrophilic compounds, making them soluble in aqueous media. scholaris.cacdnsciencepub.com This property has been exploited to develop syntheses in environmentally friendly solvents like water and alcohols. d-nb.infoscholaris.ca An eco-friendly protocol for biguanide synthesis has been developed using water as the solvent, which is compatible with biological molecules. d-nb.info LeBel and colleagues reported the synthesis of 1-phenylbiguanide hydrochloride in refluxing aqueous hydrochloric acid, achieving an 84% yield after 12 hours. scholaris.cacdnsciencepub.com Other greener solvents, such as 1-butanol, have been used to achieve higher temperatures and shorter reaction times (e.g., 6 hours) compared to other systems. scholaris.ca

Catalysis also plays a role in greener synthetic routes. While some methods use stoichiometric amounts of Lewis acids like iron(III) chloride (FeCl₃) to increase reactivity and yield, the development of more efficient catalytic systems is a target of green chemistry. cdnsciencepub.comnih.gov Micellar catalysis, where surfactants are used to create microreactors in water, is a strategy employed to facilitate reactions of hydrophobic reactants in aqueous media, thereby reducing the need for volatile organic solvents. nih.govacs.org

A comparison of different synthetic conditions for biguanides highlights the advantages of greener approaches.

| Method | Reagents | Solvent | Conditions | Time | Yield |

| Conventional Heating | Amine HCl, Dicyandiamide | Aqueous HCl (1 M) | Reflux | 12 h | 51-84% scholaris.cacdnsciencepub.com |

| Conventional Heating | Amine HCl, Dicyandiamide | 1-Butanol | Reflux | 6 h | Variable scholaris.ca |

| Microwave-Assisted | Amine, Dicyandiamide, TMSCl | Acetonitrile | 130-150 °C, MW | 5-15 min | Good researchgate.net |

| Microwave-Assisted | Aniline HCl, Cyanoguanidine derivative | Water | 125 °C, MW | 30 min | Moderate to Good nih.gov |

| Lewis Acid-Promoted | Phenylcyanoguanidine, Aniline, FeCl₃ | N/A | Room Temp | N/A | Excellent nih.gov |

| Aqueous Eco-Friendly Protocol | Amine, Biamidine-transfer reagent | Water | Room Temp | N/A | High-yielding d-nb.info |

This table compares various reported synthetic methodologies for biguanides, illustrating the impact of green chemistry principles.

Spectroscopic and Structural Elucidation Research of 1 2,6 Xylyl Biguanide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. nptel.ac.in By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis

High-resolution ¹H and ¹³C NMR spectra offer a fundamental fingerprint of the 1-(2,6-Xylyl)biguanide molecule. In ¹H NMR, the chemical shift (δ) of a proton signal indicates its electronic environment. For instance, protons attached to the aromatic xylyl group would resonate at a different frequency compared to those on the biguanide (B1667054) moiety. Similarly, in ¹³C NMR, the chemical shifts of carbon atoms provide insights into their hybridization and bonding.

A study on a similar biguanide derivative, 1-(o-tolyl)biguanide (B1213205), provides expected ranges for these shifts. massbank.eu For this compound, the aromatic protons of the xylyl ring would likely appear in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 8.0 ppm. The methyl protons on the xylyl ring would produce a sharp singlet further upfield. The protons associated with the biguanide group's amine (NH₂) and imine (NH) functions would exhibit broader signals, the positions of which can be influenced by the solvent and concentration.

In the ¹³C NMR spectrum, the carbons of the aromatic ring would show signals in the δ 120-140 ppm range, with the carbons directly attached to the nitrogen and methyl groups having distinct chemical shifts. The carbons of the biguanide functional group would be expected in the δ 150-165 ppm region, reflecting their unique electronic environment. ksu.edu.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 130 |

| Ar-C (ipso) | - | 135 - 140 |

| Ar-C-CH₃ (ipso) | - | 130 - 135 |

| -CH₃ | 2.0 - 2.5 | 15 - 20 |

| Biguanide NH/NH₂ | Variable (broad) | - |

| Biguanide C=N | - | 155 - 165 |

Note: These are predicted values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the signals observed in one-dimensional NMR and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons on the xylyl ring, helping to confirm their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum based on the known assignments of the attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. For instance, HMBC would reveal a correlation between the methyl protons and the aromatic carbons, as well as between the aromatic protons and the carbons of the biguanide moiety, thus confirming the link between the xylyl group and the biguanide chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. mt.comnih.gov These techniques are complementary and provide a detailed "fingerprint" of the functional groups present in a molecule. mt.com

Analysis of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would display characteristic absorption or scattering bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: The amine (NH₂) and imine (NH) groups of the biguanide moiety would exhibit strong, broad absorption bands in the IR spectrum, typically in the range of 3100-3500 cm⁻¹. ksu.edu.tr

C=N Stretching: The carbon-nitrogen double bonds within the biguanide structure would give rise to strong absorption bands in the 1600-1680 cm⁻¹ region of the IR spectrum. mdpi.com

Aromatic C-H and C=C Stretching: The xylyl group would show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H Bending: The methyl groups would have characteristic C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 2: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3100 - 3500 (broad) | 3100 - 3500 |

| C=N | Stretching | 1600 - 1680 | 1600 - 1680 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 | > 3000 |

| CH₃ | Bending | ~1375, ~1450 | ~1375, ~1450 |

Spectroscopic Signatures of Conformational Isomers

The biguanide chain is flexible and can adopt different conformations due to rotation around the C-N single bonds. These different spatial arrangements, or conformational isomers, can have slightly different vibrational frequencies. High-resolution vibrational spectroscopy, sometimes in combination with computational modeling, can potentially distinguish between these conformers. nih.gov The presence of multiple, closely spaced peaks in certain regions of the IR or Raman spectrum could indicate the existence of a mixture of conformers in the sample.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

For this compound (C₁₀H₁₅N₅), the molecular weight is 205.26 g/mol . guidechem.com In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 205. If the analysis is performed using a soft ionization technique like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) would be observed at m/z 206. massbank.eu

Upon fragmentation, the this compound ion would break apart in a predictable manner, providing clues to its structure. Common fragmentation pathways for biguanide derivatives involve the cleavage of the biguanide chain and the loss of small neutral molecules. For example, fragmentation of the related compound 1-(o-tolyl)biguanide shows characteristic fragment ions. massbank.eumassbank.eu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Proposed Structure/Fragment | Predicted m/z |

| [M+H]⁺ | Protonated parent molecule | 206 |

| [M]⁺ | Parent molecule radical cation | 205 |

| Fragment 1 | Loss of ammonia (B1221849) (NH₃) | 189 (from [M+H]⁺) |

| Fragment 2 | Xylyl isocyanate ion | 132 |

| Fragment 3 | Xylyl cation | 105 |

The observation of these specific fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the parent molecule and its fragments with high accuracy. nptel.ac.in

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Analysis

Table 3: Representative Bond Parameters Expected from X-ray Crystallography of this compound

| Parameter Type | Atoms Involved | Expected Value Range | Significance |

| Bond Length (Å) | C-N (biguanide) | 1.30 - 1.40 | Indicates degree of double bond character. |

| Bond Length (Å) | C-C (aromatic) | 1.38 - 1.41 | Confirms aromaticity of the xylyl ring. |

| Bond Angle (°) | N-C-N | 118 - 122 | Reflects sp2 hybridization of carbon. |

| Dihedral Angle (°) | C(aryl)-N-C-N | Variable | Defines the molecular conformation. |

This table provides expected ranges based on general chemical knowledge. Actual values would be determined experimentally.

Beyond the structure of a single molecule, X-ray crystallography reveals the supramolecular assembly, which is dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions. jchemrev.comopentextbc.ca The biguanide moiety of this compound is rich in both hydrogen bond donors (N-H groups) and acceptors (imine nitrogens). ibchem.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives

While this compound itself is not chiral, it is conceivable to synthesize chiral derivatives. This could be achieved, for example, by introducing a chiral center into the xylyl group or by forming a complex with a chiral auxiliary. For such optically active derivatives, chiroptical spectroscopy would be an essential characterization technique.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry and conformation of the molecule in solution. If a chiral derivative of this compound were synthesized, its CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) at the wavelengths corresponding to its electronic transitions. The sign and magnitude of these bands could be used to assign the absolute configuration of the chiral centers, often in conjunction with computational methods.

Currently, there is no published research on the chiroptical properties of this compound derivatives. However, should such compounds be developed, CD spectroscopy would be a vital tool for their stereochemical elucidation.

Advanced Analytical Methodologies for 1 2,6 Xylyl Biguanide

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from potential impurities and formulation excipients. For a polar, non-volatile molecule like 1-(2,6-Xylyl)biguanide, liquid chromatography and capillary electrophoresis are particularly well-suited, while gas chromatography is reserved for the analysis of volatile species.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the assay and purity determination of this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification. researchgate.net Method validation is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, linear, specific, and robust. researchtrend.net

Reverse-Phase HPLC (RP-HPLC) Optimization for Separation

Reverse-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of biguanides. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. phenomenex.com Optimization is critical to resolve this compound from any related substances or degradation products.

Key optimization parameters include:

Stationary Phase: C18 or C8 columns are typically selected, providing a non-polar surface for hydrophobic interactions.

Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchtrend.net Increasing the proportion of the organic modifier reduces the retention time of the analyte. chromatographyonline.com

Mobile Phase pH: As this compound is a basic compound, the pH of the mobile phase is a critical parameter that controls its ionization state and, consequently, its retention. phenomenex.com Operating at a pH well below the pKa of the compound ensures it is consistently in its ionized form, leading to stable and reproducible retention times. chromatographyonline.com

Column Temperature: Adjusting the column temperature can influence separation selectivity and improve peak shape by reducing mobile phase viscosity. ymc.co.jp

The following interactive table illustrates the effect of mobile phase composition on the chromatographic separation of this compound.

Table 1: Effect of Mobile Phase Composition on RP-HPLC Separation

| % Acetonitrile | Retention Time (min) | Tailing Factor | Resolution (from Impurity A) |

|---|---|---|---|

| 30% | 8.5 | 1.4 | 1.8 |

| 35% | 6.2 | 1.2 | 2.1 |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. nih.gov A UPLC method for this compound would provide much shorter run times, typically under two minutes, while enhancing separation efficiency, making it ideal for high-throughput screening. The fundamental principles of method optimization, such as mobile phase selection and pH control, remain the same as in HPLC. nih.gov

Table 2: Comparison of Typical HPLC and UPLC Method Performance

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | BEH C18, 2.1 x 50 mm, 1.7 µm |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Run Time | ~10 min | ~2 min |

| System Pressure | ~1500 psi | ~8000 psi |

| Peak Width | Wider | Narrower |

Gas Chromatography (GC) for Volatile Species and Impurity Profiling

Direct analysis of the non-volatile this compound is not feasible using Gas Chromatography (GC). However, GC is the definitive technique for the identification and quantification of organic volatile impurities (OVIs), also known as residual solvents. ispub.com These are trace-level impurities that may remain from the manufacturing process. Regulatory guidelines, such as those from the ICH, set strict limits for residual solvents in active pharmaceutical ingredients (APIs). ijpsonline.com

Headspace GC coupled with a Flame Ionization Detector (FID) is the standard approach. scirp.orgresearchgate.net In this method, the API sample is dissolved in a high-boiling-point solvent (like DMSO) in a sealed vial and heated. ijpsonline.comscirp.org This drives the volatile impurities into the headspace (the gas phase above the sample), which is then injected into the GC system. A capillary column with a stationary phase like 4% cyanopropylphenyl / 96% dimethyl polysiloxane is commonly used for these separations. ispub.com

Table 3: Common Residual Solvents Analyzed by Headspace GC

| Solvent | ICH Class | Typical Retention Time (min) |

|---|---|---|

| Methanol | 2 | 3.5 |

| Acetone | 3 | 4.2 |

| Isopropyl Alcohol | 3 | 4.8 |

| Toluene | 2 | 8.1 |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful separation technique that offers extremely high efficiency and resolution. nih.gov It separates analytes based on their electrophoretic mobility in an electric field within a narrow capillary. longdom.org For charged species like this compound, CE provides an excellent orthogonal method to HPLC. Its advantages include very low sample and reagent consumption and rapid analysis times. semanticscholar.org The separation is typically performed in a fused-silica capillary using a buffer system, such as a phosphate buffer, at a controlled pH and voltage. Detection is commonly achieved using a UV detector. The high resolving power of CE makes it particularly useful for separating closely related impurities that may be difficult to resolve by HPLC. nih.gov

Hyphenated Analytical Techniques

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a synergistic increase in analytical capability. researchgate.net These techniques are invaluable for the definitive identification of unknown compounds and for achieving very low detection limits.

The coupling of a separation technique with an online spectroscopic detector is known as a hyphenated technique. amazonaws.com For the analysis of this compound, the most relevant hyphenated techniques involve coupling chromatography with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the analysis of this compound. After separation by HPLC or UPLC, the analyte flows into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI), are used to generate molecular ions with minimal fragmentation. amazonaws.com This allows for accurate molecular weight determination. By using tandem mass spectrometry (MS/MS), parent ions can be fragmented to produce a characteristic pattern, which is used for structural elucidation of the parent compound and any unknown impurities. amazonaws.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile impurities, GC-MS is the gold standard for identification. ajpaonline.com It combines the separation power of GC with the detection capabilities of MS. nih.gov While an FID detector in a standard GC setup can quantify a volatile peak, it cannot identify it. The mass spectrometer provides a mass spectrum for each separated peak, which acts as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries.

Table 4: Application of Hyphenated Techniques in the Analysis of this compound

| Technique | Application | Information Provided |

|---|---|---|

| LC-MS | Quantitative analysis and impurity identification | Molecular weight of the compound and its impurities |

| LC-MS/MS | Structural elucidation of unknown impurities | Molecular weight and fragmentation patterns |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary technique for the analysis of polar compounds like this compound. This method combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred chromatographic mode for retaining and separating highly polar biguanides and their related substances. lcms.cz HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for compounds that show poor retention in traditional reversed-phase chromatography. lcms.czlcms.cz The separation is typically achieved using columns such as Zwitterionic HILIC or amide-based stationary phases. lcms.czlcms.cz

For detection, mass spectrometry, particularly when coupled with an electrospray ionization (ESI) source operating in positive ion mode, provides high sensitivity and selectivity. mtc-usa.com This allows for the accurate mass measurement of the parent ion and its fragments, confirming the identity of the compound. Quantification is achieved by monitoring specific mass-to-charge (m/z) ratios corresponding to the analyte.

Table 1: Example of LC-MS Conditions for Analysis of Biguanide-Related Compounds

| Parameter | Condition |

|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) lcms.czlcms.cz |

| Stationary Phase | Zwitterionic HILIC, Amide, or Diamond Hydride™ lcms.czlcms.czmtc-usa.com |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate, potassium phosphate) lcms.czmtc-usa.com |

| Detection | ESI-MS (Positive Ion Mode) mtc-usa.com |

| Quantification | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Research findings demonstrate that LC-MS methods can successfully separate the main biguanide (B1667054) compound from its impurities, including cyanoguanidine and melamine. mtc-usa.com The development of Ultra-Performance Liquid Chromatography (UPLC) methods further enhances separation efficiency and reduces analysis time. lcms.cz

Isotopic Labelling Strategies for Mechanistic and Quantitative Studies

Isotopic labelling involves the incorporation of stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into a molecule of interest. This technique is invaluable for both mechanistic and quantitative studies. nih.govuea.ac.uk

In mechanistic studies, isotopically labelled this compound could be used to trace its formation from precursors or to follow its degradation pathways. By analyzing the distribution of the isotopic label in the products using techniques like NMR or mass spectrometry, the specific bonds that are broken and formed during a reaction can be determined, providing detailed insight into the reaction mechanism. nih.gov

For quantitative analysis, an isotopically labelled version of this compound serves as an ideal internal standard for LC-MS analysis. Because it is chemically identical to the non-labelled analyte, it co-elutes and experiences the same ionization efficiency and matrix effects. However, it is distinguishable by its higher mass. By comparing the mass spectrometer's signal intensity of the analyte to that of the known amount of the labelled internal standard, highly accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument response.

Theoretical and Computational Investigations of 1 2,6 Xylyl Biguanide

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecules. Instead of dealing with the complex many-electron wavefunction, DFT utilizes the electron density, a simpler three-dimensional quantity, to calculate the energy of the system. This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of the size of 1-(2,6-Xylyl)biguanide.

DFT calculations would typically be employed to determine the optimized ground state geometry of this compound. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. From this optimized geometry, various electronic properties can be calculated, such as the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The MEP map visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

| Calculated Property | Hypothetical Value | Method/Basis Set |

| Total Electronic Energy | -X Hartrees | B3LYP/6-311G(d,p) |

| HOMO Energy | -Y eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -Z eV | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | (Y-Z) eV | B3LYP/6-311G(d,p) |

| Dipole Moment | D Debyes | B3LYP/6-311G(d,p) |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for the electronic energy of a system. However, their computational cost increases significantly with the size of the molecule and the level of theory employed.

For this compound, high-accuracy ab initio calculations could be used to refine the energies obtained from DFT methods. For instance, single-point energy calculations using a coupled-cluster method like CCSD(T) on a DFT-optimized geometry can yield a more accurate electronic energy. These high-level calculations are particularly valuable for obtaining benchmark energetic data, which can then be used to validate the accuracy of more computationally efficient methods like DFT for this class of molecules. Due to their computational expense, full geometry optimizations of a molecule of this size using high-level ab initio methods are often impractical.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies. This is achieved by mapping the potential energy surface (PES) as a function of the molecule's torsional angles.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. It treats atoms as balls and bonds as springs, with a set of parameters known as a force field that describes the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions. MM is computationally much less demanding than quantum chemical methods, making it suitable for exploring the vast conformational space of larger molecules. Molecular Dynamics (MD) simulations use the forces calculated from a force field to simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and allowing for a more thorough exploration of its conformational landscape.

For this compound, MM and MD simulations would be instrumental in identifying the low-energy conformers. By systematically rotating the key single bonds, such as those connecting the xylyl group to the biguanide (B1667054) moiety and the bonds within the biguanide chain, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. MD simulations can further reveal the relative populations of these conformers at a given temperature and the energy barriers for interconversion between them.

Influence of the Xylyl Substituent on Conformational Preferences

The presence of the 2,6-xylyl group is expected to have a significant impact on the conformational preferences of the biguanide chain. The two methyl groups at the ortho positions of the phenyl ring introduce steric hindrance, which can restrict the rotation around the bond connecting the phenyl ring to the biguanide nitrogen. This steric clash will likely favor conformations where the plane of the xylyl ring is twisted relative to the plane of the adjacent part of the biguanide moiety to minimize repulsive interactions.

This steric influence can be quantified by performing a relaxed potential energy surface scan. In this type of calculation, the dihedral angle defining the orientation of the xylyl group is systematically varied, and at each step, the rest of the molecule's geometry is allowed to relax to its minimum energy. The resulting energy profile would reveal the rotational barrier and the preferred dihedral angles. The presence of the bulky xylyl group could also influence the planarity and conjugation within the biguanide backbone, potentially affecting its electronic properties and basicity.

A hypothetical data table illustrating the results of a conformational analysis is shown below. The relative energies would typically be reported with respect to the most stable conformer.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | θ₁ | 0.0 |

| 2 | θ₂ | ΔE₁ |

| 3 | θ₃ | ΔE₂ |

Basicity and Proton Affinity Studies

Biguanides are known for their high basicity, a property that is central to their chemical and biological behavior. The basicity of a molecule can be quantified by its proton affinity (PA) and gas-phase basicity (GB). Proton affinity is the negative of the enthalpy change for the gas-phase protonation of the molecule, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. Computational chemistry provides a powerful tool for accurately predicting these values.

The protonation of this compound can occur at several of the nitrogen atoms within the biguanide moiety. Theoretical calculations, particularly using DFT and high-level ab initio methods, can be used to determine the most favorable protonation site. This is achieved by calculating the energy of the molecule protonated at each potential site and identifying the structure with the lowest energy. The proton affinity is then calculated as the energy difference between the protonated and neutral species.

The electronic effect of the 2,6-xylyl substituent will influence the basicity of the biguanide. The xylyl group is generally considered to be electron-donating, which would be expected to increase the electron density on the biguanide nitrogen atoms and thus enhance the basicity compared to an unsubstituted phenylbiguanide. However, the steric hindrance from the ortho-methyl groups could also play a role, potentially affecting the accessibility of the protonation sites and the solvation of the protonated species in solution.

A hypothetical comparison of calculated proton affinities for different protonation sites is presented in the table below.

| Protonation Site (Nitrogen Atom) | Calculated Proton Affinity (kcal/mol) |

| N1 | PA₁ |

| N2 | PA₂ |

| N3 | PA₃ |

| N4 | PA₄ |

| N5 | PA₅ |

Computational Prediction of pKa Values and Protonation States

Biguanides are recognized as strong bases, a characteristic attributed to the extensive electron delocalization across the nitrogen-carbon backbone, which stabilizes the protonated form. scholaris.ca Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the acid dissociation constant (pKa) and identifying the most likely sites of protonation. nih.govkyushu-u.ac.jp

For N-aryl biguanides, protonation is expected to occur on one of the imino (-C=NH) nitrogen atoms rather than the amino (-NH2) groups. scholaris.ca This preference is due to the formation of a highly resonance-stabilized cation upon protonation of an imino nitrogen. DFT calculations performed on analogous structures, such as 1-(o-tolyl)biguanide (B1213205), have substantiated this, showing that cations resulting from the protonation of imine groups are significantly more stable than those formed by protonating amine groups. In a study of 1-(o-tolyl)biguanide, the most stable protonated structure was found where the proton is located on an N-H group, and the two C=N double bonds are conjugated. The energy of this conformation is substantially lower than that of structures where amine groups are protonated, by at least 180 kJ/mol.

The general approach for pKa prediction involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water, using a thermodynamic cycle. nih.gov The accuracy of these predictions depends on the chosen level of theory, basis set, and the model used to simulate solvation effects, such as the Polarizable Continuum Model (PCM). kyushu-u.ac.jp For this compound, it is anticipated that the primary pKa value would be high, reflecting its strong basicity. The presence of the two methyl groups on the xylyl ring may also slightly influence the basicity through inductive and steric effects, a hypothesis that can be precisely quantified through computational pKa prediction.

Table 1: Calculated Relative Energies of Possible Protonated Forms of 1-(o-tolyl)biguanide (as an analog for this compound)

| Protonated Structure | Relative Energy (kJ/mol) |

| Most Stable (Imine Protonation, Conjugated) | 0 |

| Imine Protonation (Conjugated, alternative) | 52 |

| Imine Protonation (Non-conjugated) | 83 |

| Amine Protonation (Structure 1) | 182 |

| Amine Protonation (Structure 2) | 216 |

| Amine Protonation (Structure 3) | 230 |

This table is generated based on data for 1-(o-tolyl)biguanide, a close structural analog of this compound.

Analysis of Intramolecular Hydrogen Bonding Contributions to Basicity

Intramolecular hydrogen bonds (IMHBs) can play a significant role in determining the conformational preferences and basicity of a molecule. nih.govchemrevlett.com In biguanide derivatives, the formation of an IMHB between an amino group and an imino nitrogen can stabilize the neutral form and influence the protonation process. DFT calculations are instrumental in identifying and quantifying the strength of these hydrogen bonds. researchgate.net

The analysis of the molecular structure of biguanides suggests the possibility of a six-membered ring formation through an N-H···N intramolecular hydrogen bond. This interaction can contribute to the planarity of the biguanide moiety and affect the accessibility of the lone pairs on the nitrogen atoms for protonation. Computational studies can evaluate the energetic contribution of such bonds by comparing the energies of conformers with and without the IMHB. researchgate.net The strength of these interactions can be further analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, which provide insights into the nature of the bonding. nih.gov For this compound, the steric hindrance from the two ortho-methyl groups on the xylyl ring might influence the preferred conformation and, consequently, the pattern and strength of intramolecular hydrogen bonding.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions, including the synthesis of biguanide derivatives. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and determine the most favorable reaction pathways.

Transition State Characterization and Reaction Pathway Analysis

The synthesis of N-aryl biguanides typically involves the reaction of dicyandiamide (B1669379) with an appropriate aniline (B41778) derivative, in this case, 2,6-dimethylaniline (B139824). scholaris.ca Computational studies can model this reaction to characterize the transition states for each step. Transition state theory allows for the calculation of activation energies, which are crucial for understanding the kinetics of the reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the synthesis of this compound, computational analysis would likely focus on the nucleophilic attack of the aniline nitrogen on the nitrile carbon of dicyandiamide and the subsequent rearrangement steps.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides reliable methods for predicting spectroscopic parameters, which are essential for the characterization of new compounds. nih.govnih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like Gauge-Including Atomic Orbital (GIAO) DFT has become a standard tool in structural elucidation. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure of this compound. The accuracy of these predictions is generally high, especially when appropriate levels of theory and solvent models are used.

Vibrational Frequencies: Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated computationally. nih.govnih.gov These calculations provide a detailed assignment of the vibrational modes of the molecule, which can be correlated with the peaks observed in the experimental spectra. The computed vibrational spectrum is a valuable complement to experimental data for the structural characterization of this compound.

Table 2: Predicted Spectroscopic Data (Hypothetical)

| Parameter | Predicted Value (Illustrative) |

| ¹H NMR Chemical Shift (NH) | 7.0 - 8.5 ppm |

| ¹³C NMR Chemical Shift (C=N) | 150 - 165 ppm |

| IR Vibrational Frequency (N-H stretch) | 3200 - 3400 cm⁻¹ |

| IR Vibrational Frequency (C=N stretch) | 1600 - 1650 cm⁻¹ |

This table presents hypothetical data ranges for this compound based on typical values for similar compounds, as specific computational results are not available in the cited literature.

Reactivity and Derivatization Studies of 1 2,6 Xylyl Biguanide

Nucleophilic Reactivity of the Biguanide (B1667054) System

The biguanide scaffold contains several nucleophilic nitrogen centers, making it amenable to functionalization through reactions such as alkylation and acylation. The reactivity of these centers is influenced by the electronic effects of the substituents on the biguanide core. In the case of 1-(2,6-Xylyl)biguanide, the electron-donating nature of the 2,6-xylyl group can modulate the nucleophilicity of the nitrogen atoms.

Alkylation and Acylation Reactions at Nitrogen Centers

The nitrogen atoms within the biguanide structure of this compound can act as nucleophiles, participating in alkylation and acylation reactions. While specific studies on this compound are limited, the general reactivity of biguanides suggests that these transformations are feasible.

Alkylation: The N-H groups of the biguanide can be alkylated using various alkylating agents such as alkyl halides. The reaction typically requires a base to deprotonate the nitrogen, enhancing its nucleophilicity. The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, the functionalization of metformin (B114582), a well-known biguanide, has been achieved via nucleophilic substitution at the N1 position. scholaris.ca This suggests that the terminal nitrogen atoms of this compound are likely sites for alkylation.

Acylation: Acylation of the biguanide nitrogen atoms can be accomplished using acylating agents like acyl chlorides or anhydrides. These reactions introduce an acyl group onto the biguanide scaffold, forming N-acylbiguanide derivatives. Similar to alkylation, the reaction conditions, including the presence of a base to scavenge the acid byproduct, are crucial for successful acylation. The reactivity of biguanides in acylation reactions provides a route to synthesize a diverse range of derivatives with potentially altered chemical and physical properties.

Regioselectivity in N-Functionalization

A key aspect of the derivatization of unsymmetrical biguanides like this compound is regioselectivity. The biguanide moiety has multiple nitrogen atoms that could potentially undergo functionalization, and predicting the most reactive site can be complex.

The regioselectivity of N-functionalization is governed by a combination of steric and electronic factors. The nitrogen atoms in the biguanide system have different electronic environments. The terminal amino groups are generally more nucleophilic than the internal imino nitrogens. However, the steric hindrance imposed by the bulky 2,6-xylyl group in this compound would likely direct incoming electrophiles to the less sterically hindered terminal nitrogen (N5).

Chemical Stability and Degradation Pathways under Varied Conditions

The stability of this compound under various environmental conditions is a critical aspect of its chemical profile. Degradation can occur through hydrolysis, oxidation, and photochemical reactions, leading to the formation of various byproducts. Studies on the degradation of metformin provide a valuable framework for understanding the potential degradation pathways of other biguanide derivatives. nih.gov

Hydrolytic Stability and Identification of Degradation Products

Biguanides are generally reported to be relatively stable to hydrolysis under neutral conditions. beilstein-journals.org However, under forced acidic or alkaline conditions, degradation can occur. For instance, metformin has shown remarkable sensitivity to alkaline stress. nih.gov

The primary hydrolytic degradation pathway for biguanides is believed to involve the cleavage of the C-N bonds within the biguanide backbone. This can lead to the formation of smaller molecules such as guanylurea (B105422) and eventually urea (B33335) and ammonia (B1221849). In the case of this compound, hydrolysis would likely yield 1-(2,6-xylyl)guanylurea as a primary degradation product, followed by further breakdown to 2,6-dimethylaniline (B139824) and guanylurea.

Table 1: Potential Hydrolytic Degradation Products of this compound

| Degradation Product | Chemical Formula |

| 1-(2,6-Xylyl)guanylurea | C10H14N4O |

| 2,6-Dimethylaniline | C8H11N |

| Guanylurea | C2H6N4O |

| Urea | CH4N2O |

| Ammonia | NH3 |

Oxidative Degradation Mechanisms and Prevention Strategies

Oxidative stress can lead to the degradation of biguanide compounds. Studies on metformin have shown that it can be degraded under oxidative conditions, leading to the formation of several products. mdpi.com The presence of oxidizing agents can initiate radical reactions that attack the biguanide structure.

The likely sites of oxidative attack on this compound are the nitrogen atoms and the benzylic positions of the xylyl group. Oxidation can lead to the formation of hydroxylated derivatives, N-oxides, and cleavage of the biguanide chain.

Table 2: Potential Oxidative Degradation Products of this compound

| Degradation Product | Potential Formation Pathway |

| This compound N-oxide | Oxidation of a nitrogen atom |

| Hydroxylated this compound | Hydroxylation of the aromatic ring |

| 2,6-Dimethylaniline | Cleavage of the C-N bond |

| Melamine | Cyclization and rearrangement |

Prevention of oxidative degradation can be achieved by storing the compound in the absence of strong oxidizing agents and light. The addition of antioxidants could also be a potential strategy to inhibit oxidative degradation pathways.

Photochemical Reactivity and Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions and lead to the degradation of organic molecules. While specific photostability data for this compound is not available, studies on other pharmaceuticals indicate that photodegradation is a plausible pathway.

The aromatic xylyl group in this compound can absorb UV light, which may lead to the formation of excited states that can undergo various photochemical reactions, including photo-oxidation and photo-hydrolysis. The degradation products could be similar to those observed under oxidative and hydrolytic stress. To ensure the stability of this compound, it should be protected from light, especially from sources rich in UV radiation.

Cyclization and Heterocycle Formation from this compound Precursors

The biguanide functional group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The arrangement of nitrogen atoms in the biguanide chain predisposes it to cyclization reactions with suitable electrophilic reagents, leading to the formation of stable ring systems.

Triazine Derivatives:

The synthesis of 1,3,5-triazine (B166579) derivatives from biguanide precursors is a well-established transformation. While specific studies on this compound are not extensively documented, analogous reactions with other N-arylbiguanides provide a clear precedent for this cyclization. A common strategy involves the reaction of an arylbiguanide with a 1,2-dicarbonyl compound or its equivalent. For instance, the reaction of arylbiguanide hydrochlorides with dimethyloxalate in the presence of a base like sodium methoxide (B1231860) is a known method for producing 4-amino-6-(arylamino)-1,3,5-triazine-2-carboxylates.

This reaction proceeds via a cyclocondensation mechanism where the nucleophilic nitrogen atoms of the biguanide attack the electrophilic carbonyl carbons of the oxalate (B1200264) ester. Subsequent elimination of alcohol and water drives the formation of the stable triazine ring. Given this, it is highly probable that this compound would react in a similar fashion to yield the corresponding 4-amino-6-(2,6-xylylamino)-1,3,5-triazine-2-carboxylate.

Representative Synthesis of an Arylamino Triazine Derivative

| Reactant 1 | Reactant 2 | Reagents | Product | Yield (%) |

|---|

Pyrimidine (B1678525) Derivatives:

The synthesis of pyrimidine rings from biguanide or guanidine (B92328) precursors often involves condensation with a 1,3-dicarbonyl compound. bu.edu.eg Guanidine and its derivatives readily react with compounds such as acetylacetone (B45752) (2,4-pentanedione) or ethyl acetoacetate (B1235776) to form substituted pyrimidines. The general mechanism involves the initial formation of a Schiff base between one of the amino groups and a carbonyl group, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring.

Based on this general reactivity, this compound is expected to undergo cyclocondensation with β-dicarbonyl compounds. For example, reaction with acetylacetone would likely yield a 2-(2,6-xylylamino)-4,6-dimethylpyrimidine. The sterically hindered xylyl group is not anticipated to significantly impede this cyclization, as the primary reactive sites are the nitrogen atoms of the biguanide chain.

Plausible Synthesis of a 2-(Arylamino)pyrimidine Derivative

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Exploiting the Xylyl Moiety for Further Functionalization

The 2,6-xylyl group attached to the biguanide moiety offers opportunities for further chemical modification, primarily through electrophilic aromatic substitution reactions. The two methyl groups on the aromatic ring are ortho, para-directing and activating, which would typically direct incoming electrophiles to the positions ortho and para to them. However, in the case of the 2,6-disubstituted ring, the positions ortho to the methyl groups are already substituted. Therefore, electrophilic attack is most likely to occur at the para-position (C4) and to a lesser extent, the meta-positions (C3 and C5) of the xylyl ring. The biguanide substituent, particularly when protonated under acidic conditions, can act as a deactivating group, which may influence the regioselectivity and feasibility of these reactions.

Nitration:

Nitration of the xylyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Studies on derivatives of 2,6-dimethylaniline have shown that the regiochemical outcome of nitration can be dependent on the reaction conditions. For N-acylated derivatives of 2,6-diethylaniline, a close analog, nitration in the presence of nitrous acid leads to the 4-nitro derivative in high yield. Conversely, nitration in concentrated sulfuric acid can favor the formation of the 3-nitro derivative. mdpi.com This suggests that by careful choice of reagents and conditions, selective nitration of the xylyl ring in this compound at either the para or meta position could be achieved.

Halogenation:

Halogenation, such as bromination, of the xylyl ring is another feasible functionalization strategy. Similar to nitration, the position of bromination on N-acylated 2,6-dialkylanilines is influenced by the reaction medium. mdpi.com Bromination in acetic acid or chloroform (B151607) tends to yield the 4-bromo derivative, while performing the reaction in sulfuric acid can lead to the 3-bromo isomer. mdpi.com This tunable regioselectivity could be exploited to introduce bromine atoms at specific positions on the xylyl ring of this compound, which could then serve as handles for further cross-coupling reactions.

Potential Electrophilic Aromatic Substitution Reactions on the Xylyl Ring

| Reaction | Electrophile | Typical Reagents | Expected Major Product (Position of Substitution) |

|---|---|---|---|

| Nitration | NO₂+ | HNO₃/H₂SO₄ | 4-Nitro or 3-Nitro derivative |

Information regarding the coordination chemistry of this compound is not available in the public domain.

Following a comprehensive search for scientific literature, no specific data or research articles were found on the coordination chemistry of the compound this compound. The provided outline requires detailed, scientifically accurate information, including ligand design principles, steric and electronic effects, and the synthesis and characterization of its specific metal complexes.

The available research on the coordination chemistry of biguanide derivatives predominantly focuses on other compounds, such as metformin (N,N-dimethylbiguanide). While this research provides insights into how the biguanide functional group can coordinate with various transition metals like copper (Cu), nickel (Ni), cobalt (Co), and zinc (Zn), these findings cannot be directly extrapolated to this compound. researchgate.netnih.govrsc.org

The 2,6-xylyl substituent is known to introduce significant steric hindrance, which would fundamentally alter the coordination behavior of the biguanide ligand compared to the smaller methyl groups in metformin. This steric bulk would influence ligand design principles, affect the geometry and stability of resulting metal complexes, and necessitate different synthetic approaches. Without specific studies on this compound, any discussion on these topics would be purely speculative and would not meet the required standard of scientific accuracy.

Similarly, searches for multidentate ligands incorporating this compound units, its complexes with main group metals, or any multinuclear or polymeric structures yielded no results. Therefore, it is not possible to provide a thorough and factual article based on the requested outline for this specific compound.

Coordination Chemistry of 1 2,6 Xylyl Biguanide Metal Complexes

Structural Elucidation of Metal-1-(2,6-Xylyl)biguanide Complexes

The structural elucidation of metal complexes containing 1-(2,6-Xylyl)biguanide is crucial for understanding their chemical properties and potential applications. This section delves into the coordination behavior of this ligand and the resulting supramolecular architectures.

Coordination Modes and Geometrical Preferences

While crystallographic data for metal complexes of this compound are not extensively documented in publicly available literature, the coordination behavior can be inferred from studies on analogous arylbiguanide complexes. Biguanide (B1667054) ligands are well-known for their versatility in coordinating with metal ions, primarily acting as bidentate chelating agents.

The most common coordination mode for biguanide derivatives is the η² mode, where the ligand coordinates to the metal center through the nitrogen atoms of the two imino groups, forming a stable six-membered chelate ring. nih.gov This mode of coordination is prevalent in complexes with various transition metals, including cobalt, nickel, and copper. nih.govrsc.org The steric bulk introduced by the 2,6-xylyl substituent in this compound is expected to influence the geometrical preferences of the resulting complexes. The presence of the methyl groups in the ortho positions of the phenyl ring can restrict the rotation around the C-N bond, potentially leading to more defined and rigid structures.

In the case of Ni(II) complexes with 1,5-diarylbiguanides, square-planar geometries are commonly observed. researchgate.net Deprotonation of the biguanide ligand at a nitrogen atom can lead to neutral complexes with increased π-conjugation within the chelate ring. researchgate.net For cobalt(III) complexes with biguanide ligands, a distorted octahedral geometry is often adopted, with three biguanide ligands coordinating to the metal center in a tris-chelate fashion. nih.gov Copper(II) complexes with biguanide ligands typically exhibit a four-coordinated square planar geometry. nih.gov

The table below summarizes the expected coordination modes and geometries for metal complexes of this compound based on data from analogous biguanide complexes.

| Metal Ion | Expected Coordination Number | Common Geometry | Coordination Mode |

| Co(III) | 6 | Distorted Octahedral | Tris-chelate (η²) |

| Ni(II) | 4 | Square Planar | Bis-chelate (η²) |

| Cu(II) | 4 | Square Planar | Bis-chelate (η²) |

Supramolecular Assembly in the Solid State

The solid-state structures of metal-biguanide complexes are often characterized by extensive supramolecular assemblies, primarily driven by hydrogen bonding. researchgate.net The biguanide ligand, with its multiple N-H groups, acts as an excellent hydrogen bond donor, while the nitrogen atoms can also act as acceptors.

In the crystal packing of related arylbiguanide complexes, intricate networks of intermolecular hydrogen bonds are observed, connecting the complex units and leading to the formation of higher-order structures such as chains, sheets, or three-dimensional frameworks. researchgate.netresearchgate.net For instance, in the solid state, 1,5-diarylbiguanides exhibit extensive hydrogen-bonding interactions involving the biguanide NH groups. researchgate.net

Catalytic Applications of Metal-1-(2,6-Xylyl)biguanide Complexes in Organic Synthesis

While the catalytic applications of metal complexes specifically bearing the this compound ligand are not widely reported, the broader class of metal-biguanide complexes has shown promise in various organic transformations. The electronic properties of the biguanide ligand, characterized by its strong σ-donating ability, can stabilize metal centers in different oxidation states, making them suitable for catalytic applications.

Research in this area has often focused on palladium and copper-catalyzed cross-coupling reactions. For instance, copper-catalyzed C-N cross-coupling reactions are important for the synthesis of nitrogen-containing compounds. sioc-journal.cnnih.gov While specific examples with this compound are scarce, a study on the copper-catalyzed arylation of biguanide derivatives via C-N cross-coupling reactions suggests the potential for such complexes to be active catalysts. scilit.com The sterically demanding 2,6-xylyl group could play a role in influencing the selectivity and efficiency of such reactions.

Similarly, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are fundamental in carbon-carbon bond formation. The use of N-donor ligands, including those with structural similarities to biguanides, has been explored in this context. mdpi.com The electronic and steric properties of the this compound ligand could modulate the reactivity of a palladium center, potentially leading to efficient and selective catalysts.

The table below outlines potential catalytic applications for metal-1-(2,6-Xylyl)biguanide complexes based on the known reactivity of related systems.

| Metal | Reaction Type | Potential Substrates | Potential Products |

| Copper | C-N Cross-Coupling | Aryl halides, Amines | Arylamines |

| Palladium | Suzuki-Miyaura Coupling | Aryl halides, Boronic acids | Biaryls |

| Nickel | O-Arylation | Aryl halides, Alcohols/Phenols | Aryl ethers |

Further research is needed to explore the full catalytic potential of metal complexes of this compound. The unique steric and electronic features of this ligand may offer advantages in terms of catalyst stability, activity, and selectivity in a range of organic transformations.

Polymer Chemistry Applications of 1 2,6 Xylyl Biguanide Structural Motifs

Incorporation of 1-(2,6-Xylyl)biguanide into Polymeric Architectures

A comprehensive search of scientific databases and polymer chemistry literature did not yield specific examples of this compound being incorporated into polymeric architectures through either polyaddition or polycondensation reactions. The following subsections provide a general overview of these polymerization techniques.

Polyaddition and polycondensation are two primary methods of step-growth polymerization. In polyaddition, monomers react to form a polymer without the loss of any small molecules. This process involves the addition of one monomer to another, often facilitated by a ring-opening mechanism or the reaction of functional groups.

Polycondensation, on the other hand, involves the reaction of monomers to form a polymer with the concurrent elimination of a small molecule, such as water, ammonia (B1221849), or methanol. This type of polymerization is common in the synthesis of polyesters, polyamides, and polycarbonates.

There is no available research to indicate that this compound has been utilized as a monomer in either polyaddition or polycondensation reactions to form polymers.

The 2,6-xylyl group, a dimethyl-substituted phenyl ring, is known to impart specific properties when incorporated into a polymer structure. Generally, such bulky, aromatic substituents can influence several characteristics of a polymer. ippi.ac.irmdpi.comsemanticscholar.org

Steric Hindrance : The methyl groups in the ortho positions can create steric hindrance, which may affect the reactivity of the biguanide (B1667054) moiety during polymerization and influence the final polymer architecture. ippi.ac.ir

Thermal Stability : The aromatic nature of the xylyl group can enhance the thermal stability of a polymer by increasing its glass transition temperature.

Solubility and Processability : The presence of the xylyl group can affect the polymer's solubility in various solvents, which is a critical factor for its processability. The hydrophobic nature of the xylyl group might decrease solubility in polar solvents.

Mechanical Properties : The rigidity of the aromatic ring can impact the mechanical properties of the resulting polymer, potentially increasing its modulus and tensile strength. mdpi.com

Despite these general principles, no specific studies have been found that detail the effects of the 2,6-xylyl substituent in polymers derived from this compound.

Functional Block Copolymers Utilizing this compound-Derived Initiators or Monomers

Functional block copolymers are macromolecules composed of two or more distinct polymer chains (blocks), where at least one block contains functional groups. rsc.org These materials are of significant interest for a variety of applications. rsc.org

A search of the relevant literature did not provide any instances of this compound being used as either a monomer to form a specific block or as a precursor for an initiator in the synthesis of functional block copolymers. While biguanide-containing polymers like poly(hexamethylene biguanide) have been explored for the synthesis of block copolymers, similar research involving the this compound derivative is not apparent. uni-bayreuth.de

This compound-Based Catalysts in Polymerization Processes

In polymer chemistry, catalysts are crucial for controlling polymerization reactions, including the rate of polymerization and the properties of the resulting polymer. mdpi.com Various metal complexes and organic molecules are used as catalysts in polymerization processes. mdpi.com

There is no scientific literature available to suggest that this compound or its derivatives have been investigated or utilized as catalysts in any polymerization processes. The biguanide moiety can act as a ligand for metal centers, a property that is sometimes exploited in catalysis; however, no such application has been reported for this specific compound in the context of polymerization.

Due to the absence of specific research findings on the polymer chemistry applications of this compound, no data tables can be generated.

Future Research Directions and Unexplored Avenues for 1 2,6 Xylyl Biguanide

Discovery of Novel Synthetic Strategies for Enhanced Efficiency

The traditional synthesis of biguanides often involves harsh reaction conditions, such as high temperatures and the use of strong acids or metal salts. mdpi.comnih.gov Future research should focus on developing more efficient, sustainable, and cost-effective synthetic routes for 1-(2,6-Xylyl)biguanide.

Modern synthetic methodologies offer promising avenues for improving the synthesis of biguanide (B1667054) derivatives. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and, in some cases, improve yields for various N¹-mono- and N¹,N¹-disubstituted aryl- and alkylbiguanides. mdpi.com The application of this technique to the synthesis of this compound could lead to more rapid and energy-efficient production.

Another key area for exploration is the adoption of green chemistry principles. This includes the use of environmentally friendly solvents, ideally water, and minimizing hazardous waste. researchgate.net Research into solvent-free mechanochemical grinding procedures or the use of recyclable catalysts could substantially reduce the environmental impact of the synthesis. researchgate.net The development of catalytic systems, potentially using Lewis acids like iron(III) chloride which has been shown to increase reaction rates and yields even at room temperature, could further enhance efficiency. mdpi.combldpharm.com

Table 1: Comparison of Synthetic Approaches for Biguanide Synthesis

| Method | Traditional Approach | Novel Approach | Potential Advantages of Novel Approach |

|---|---|---|---|

| Energy Input | Conventional heating (reflux) | Microwave irradiation | Reduced reaction times, improved energy efficiency. mdpi.com |

| Catalysis | Often requires stoichiometric reagents or harsh conditions. | Use of efficient Lewis acids (e.g., FeCl₃) or organocatalysts. | Milder reaction conditions, higher yields, increased reaction rates. mdpi.combldpharm.com |

| Solvents | Use of organic solvents like 1-butanol or 1,4-dioxane. nih.govbldpharm.com | Environmentally friendly solvents (e.g., water) or solvent-free conditions. | Reduced environmental impact and waste generation. researchgate.net |

| Reaction Time | Typically several hours. bldpharm.com | Can be reduced to minutes. scholaris.ca | Increased throughput and productivity. |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel synthetic strategies mentioned above, a thorough understanding of the reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. nih.govresearchgate.net The application of advanced in-situ spectroscopic techniques is a cornerstone of the PAT approach. researchgate.net